

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluoropyridine

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-6-fluoropyridine

Cat. No.: B1331576

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated pyridine derivative that has emerged as a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of both a difluoromethoxy group and a fluorine atom on the pyridine ring, confer advantageous physicochemical properties that make it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of **2-(Difluoromethoxy)-6-fluoropyridine**, with a focus on its role as a modulator of the G protein-coupled receptor 52 (GPR52). Detailed experimental protocols and data are presented to facilitate further research and development efforts.

Chemical and Physical Properties

2-(Difluoromethoxy)-6-fluoropyridine is a clear, colorless liquid at room temperature.^[1] The incorporation of fluorine significantly influences its electronic properties, metabolic stability, and membrane permeability, making it an attractive scaffold for medicinal chemists.

Table 1: Physicochemical Properties of **2-(Difluoromethoxy)-6-fluoropyridine** and Related Compounds

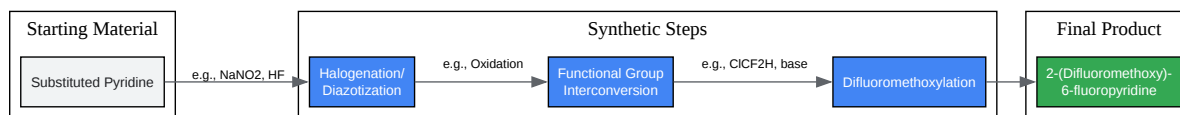
Property	2-(Difluoromethoxy)-6-fluoropyridine	2,6-Difluoropyridine	2-Fluoro-6-methylpyridine
CAS Number	947534-62-5[1]	1513-65-1	407-22-7
Molecular Formula	C ₆ H ₄ F ₃ NO[1]	C ₅ H ₃ F ₂ N[2]	C ₆ H ₆ FN
Molecular Weight	163.097 g/mol [1]	115.08 g/mol [2]	111.12 g/mol
Boiling Point	Not explicitly reported	124.5 °C / 743 mmHg[2]	140-141 °C
Density	Not explicitly reported	1.268 g/mL at 25 °C[2]	1.077 g/mL at 25 °C
Refractive Index	Not explicitly reported	n ₂₀ /D 1.437	n ₂₀ /D 1.47
Solubility	Not explicitly reported	Not miscible or difficult to mix with water.[2]	Soluble in water.
Physical Form	Clear, colorless liquid[1]	Liquid	Liquid

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(Difluoromethoxy)-6-fluoropyridine** is not readily available in the public domain, a general understanding of its synthesis can be derived from methods used for analogous fluorinated pyridine compounds. The synthesis likely involves the introduction of the difluoromethoxy group onto a pre-existing 6-fluoropyridine scaffold or a halogen exchange reaction on a 2-(difluoromethoxy)-6-halopyridine precursor.

One potential synthetic route could be analogous to the synthesis of 2-bromo-6-(difluoromethoxy)pyridine, which involves a multi-step process starting from 2-amino-6-methylpyridine.[3] This would typically involve diazotization and halogenation, followed by oxidation and subsequent difluoromethoxylation.

A generalized workflow for the synthesis of fluorinated pyridines is presented below.



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Caption: Generalized synthetic workflow for **2-(Difluoromethoxy)-6-fluoropyridine**.

Biological Activity and Mechanism of Action

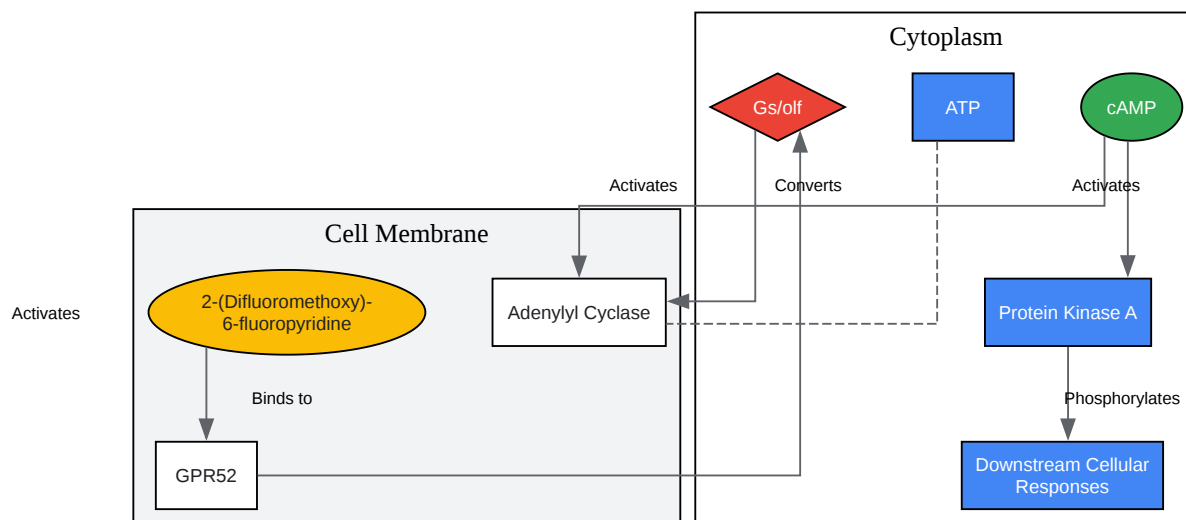
2-(Difluoromethoxy)-6-fluoropyridine has been identified as a potential modulator of G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor, meaning its endogenous ligand has not yet been identified, and it is primarily expressed in the brain, particularly in the striatum and cortex.^[4] This localization suggests its involvement in regulating motor function, cognition, and emotion.

GPR52 is coupled to the Gs/olf G-protein and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^[4] This signaling pathway is of significant interest for the development of treatments for central nervous system (CNS) disorders. Agonists of GPR52 are being explored as potential therapeutics for conditions such as schizophrenia and other psychiatric disorders.^{[4][5]}

The proposed mechanism of action for GPR52 agonists involves the potentiation of D1 receptor signaling and the opposition of D2 receptor signaling, which could lead to antipsychotic and pro-cognitive effects.^[5]

GPR52 Signaling Pathway

The activation of GPR52 by an agonist, such as potentially **2-(Difluoromethoxy)-6-fluoropyridine**, initiates a cascade of intracellular events. The G α s subunit of the G protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately modulating neuronal activity.



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Caption: Simplified GPR52 signaling pathway upon agonist binding.

Experimental Protocols

While specific experimental data for **2-(Difluoromethoxy)-6-fluoropyridine** is limited, this section outlines general protocols for key assays used to characterize GPR52 agonists.

In Vitro GPR52 Activation Assay (cAMP Assay)

This assay is designed to measure the ability of a test compound to activate GPR52 and induce the production of intracellular cAMP.

Objective: To determine the potency (EC_{50}) and efficacy (E_{max}) of **2-(Difluoromethoxy)-6-fluoropyridine** as a GPR52 agonist.

Materials:

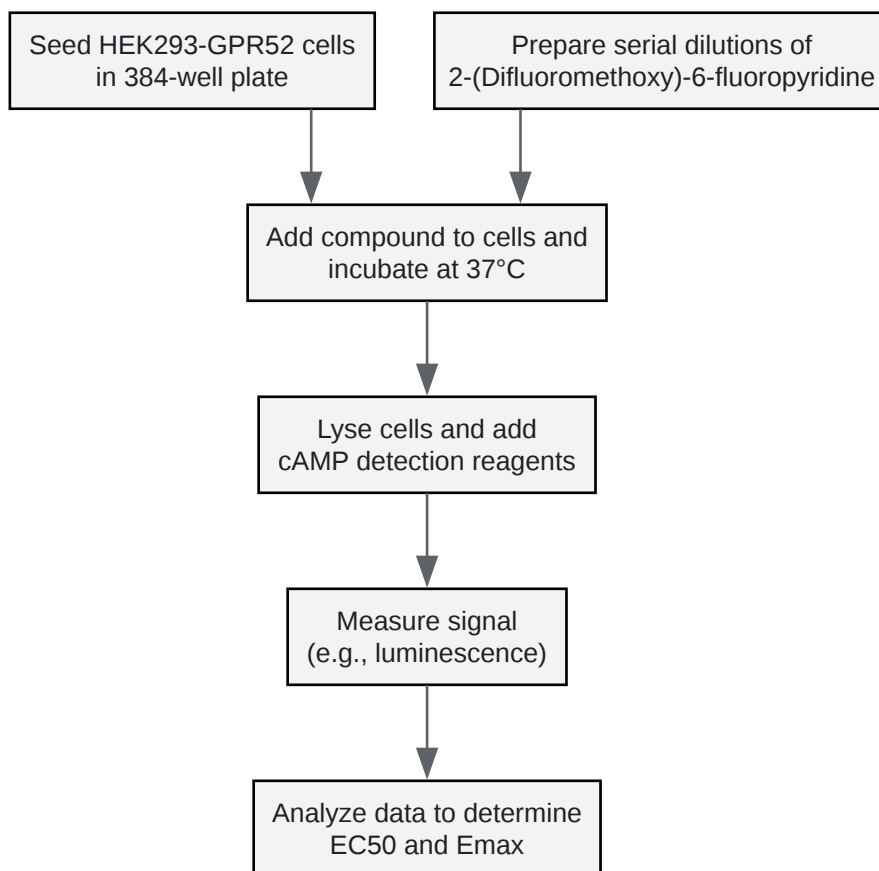
- HEK293 cells transiently or stably expressing human GPR52.

- Assay medium (e.g., DMEM with 0.1% BSA).
- Test compound (**2-(Difluoromethoxy)-6-fluoropyridine**) stock solution in DMSO.
- Reference GPR52 agonist (e.g., as described in literature).[6]
- cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[7][8]
- 384-well white opaque plates.
- Plate reader compatible with the chosen assay kit.

Procedure:

- Cell Preparation:
 - Culture HEK293-GPR52 cells to ~80-90% confluency.
 - Harvest cells and resuspend in assay medium to the desired density.
 - Dispense cells into the wells of a 384-well plate.
- Compound Preparation:
 - Prepare a serial dilution of **2-(Difluoromethoxy)-6-fluoropyridine** in DMSO.
 - Further dilute the compound in assay medium to the final desired concentrations.
- Assay Protocol:
 - Add the diluted compound or vehicle (DMSO) to the respective wells containing cells.
 - Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
 - Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
- Data Analysis:

- Convert the raw data (e.g., fluorescence or luminescence signal) to cAMP concentrations using a standard curve.
- Plot the cAMP concentration against the log of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ and E_{max} values.



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Caption: Experimental workflow for the in vitro cAMP assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR52 receptor, which is another hallmark of GPCR activation.

Objective: To determine if **2-(Difluoromethoxy)-6-fluoropyridine** induces β-arrestin recruitment to GPR52.

Materials:

- Cells co-expressing GPR52 and a β -arrestin fusion protein (e.g., PathHunter® β -Arrestin cells).[9]
- Assay medium.
- Test compound (**2-(Difluoromethoxy)-6-fluoropyridine**).
- Assay substrate/reagents for the specific technology (e.g., chemiluminescent substrate).[9]
- White-walled, clear-bottom microplates.
- Luminometer.

Procedure:

- Cell Plating:
 - Plate the engineered cells in the microplates and incubate overnight.
- Compound Addition:
 - Prepare dilutions of **2-(Difluoromethoxy)-6-fluoropyridine**.
 - Add the compound to the cells.
- Incubation:
 - Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
- Detection:
 - Add the detection reagents according to the manufacturer's protocol.
 - Incubate at room temperature to allow signal development.
- Measurement and Analysis:

- Measure the luminescent signal.
- Plot the signal against the compound concentration to generate a dose-response curve and determine the EC₅₀.

Conclusion

2-(Difluoromethoxy)-6-fluoropyridine is a promising chemical entity with significant potential in the field of drug discovery, particularly for CNS disorders. Its unique fluorine substitution pattern offers favorable ADME properties. The primary known biological target is GPR52, an orphan receptor implicated in psychiatric and neurological conditions. The methodologies outlined in this guide provide a framework for the further investigation and characterization of **2-(Difluoromethoxy)-6-fluoropyridine** and its derivatives as potential therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety.

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